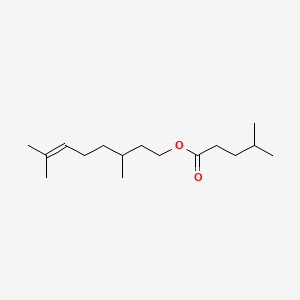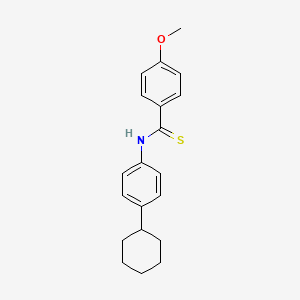
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- is an organic compound with the molecular formula C19H21NOS It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-cyclohexylphenyl group and a 4-methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its potential therapeutic effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- Benzenecarbothioamide, N-(4-cyclohexylphenyl)-
- Benzenecarbothioamide, N-(4-methoxyphenyl)-
- Benzenecarbothioamide, N-(4-bromophenyl)-
Comparison: Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- is unique due to the presence of both the 4-cyclohexylphenyl and 4-methoxy groups. These substituents confer distinct chemical and biological properties, such as enhanced lipophilicity and potential for specific molecular interactions. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
147701-87-9 |
|---|---|
Molekularformel |
C20H23NOS |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-(4-cyclohexylphenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C20H23NOS/c1-22-19-13-9-17(10-14-19)20(23)21-18-11-7-16(8-12-18)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3,(H,21,23) |
InChI-Schlüssel |
BJVPRKHVEJVIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




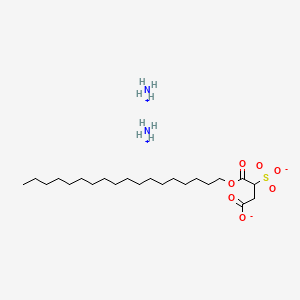

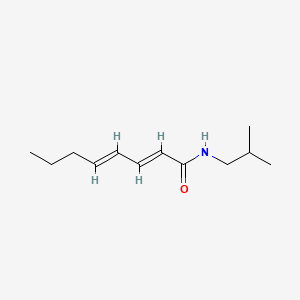
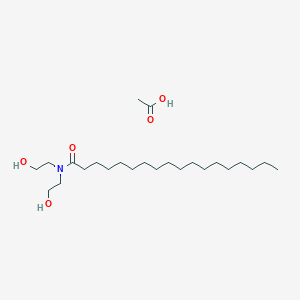
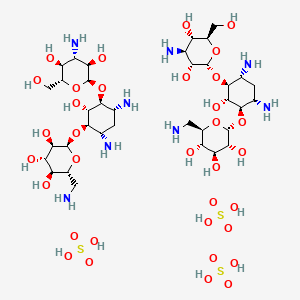

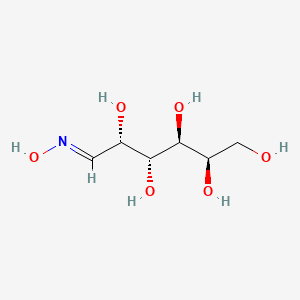
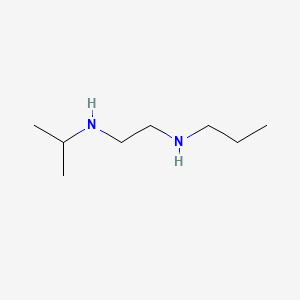
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)


